molecular formula C20H20O5 B1665637 Agastaquinone CAS No. 172923-90-9

Agastaquinone

Cat. No. B1665637
M. Wt: 340.4 g/mol
InChI Key: STVUTFZJYUGHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agastaquinone is a natural compound found in the medicinal plant Agastache rugosa (also known as Korean mint or Huoxiang in Traditional Chinese Medicine). This perennial herb belongs to the family Lamiaceae and is native to Korea, Japan, and China. In traditional medicine, A. rugosa has been used to treat various conditions, including nausea, vomiting, and dampness-related disorders .


Synthesis Analysis

The synthesis of Agastaquinone involves the isolation and identification of its chemical constituents from the aerial parts of A. rugosa . Notably, ursolic acid , acacetin , and tilianin are the major components . These compounds have diverse biological activities and play a role in cardiovascular health .


Molecular Structure Analysis

The molecular structure of Agastaquinone is characterized by a diterpenoid quinone framework. Spectroscopic techniques have confirmed its structure as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione . The presence of functional groups and the arrangement of atoms within the molecule contribute to its pharmacological properties.

Scientific Research Applications

1. Synthesis and Chemical Properties

Agastaquinone, a tricyclic diterpenoid isolated from Agastache rugosa, has been the subject of research primarily for its synthesis and chemical properties. Lee et al. (2020) achieved the first total synthesis of agastaquinone, focusing on intramolecular Friedel-Crafts acylation as a key step (Lee et al., 2020). This work provides a foundation for further exploration into the compound's potential applications in various scientific fields.

2. Phytochemical and Pharmacological Profile

Agastaquinone is part of the phytochemical profile of the Agastache species, which are known for their phenylpropanoids and terpenoids, including several bioactive compounds. Zielińska and Matkowski (2014) reviewed the phytochemistry and bioactivity of Agastache plants, noting the significance of compounds like agastaquinone for their antimicrobial, antiviral, anti-mutagenic, and other therapeutic potentials (Zielińska & Matkowski, 2014).

3. Biomedical Applications

Although not directly related to agastaquinone, research in the broader field of diterpenoids and related compounds opens avenues for potential biomedical applications. For example, Piao et al. (2011) explored the cytotoxic effects of silver nanoparticles, suggesting a role for similar compounds in oxidative stress-induced apoptosis in liver cells, which could be relevant for agastaquinone given its classification as a diterpenoid (Piao et al., 2011).

properties

CAS RN

172923-90-9

Product Name

Agastaquinone

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

10-hydroxy-3-methoxy-8,8-dimethyl-2-propan-2-ylphenanthrene-1,4,7-trione

InChI

InChI=1S/C20H20O5/c1-9(2)14-17(23)16-12(21)8-11-10(6-7-13(22)20(11,3)4)15(16)18(24)19(14)25-5/h6-9,21H,1-5H3

InChI Key

STVUTFZJYUGHSD-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC

Canonical SMILES

CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC

Appearance

Solid powder

Other CAS RN

172923-90-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione
agastaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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